Dicyclohexylmethanamine (CAS 19293-63-1): Structural Dynamics, Synthesis, and Applications in Advanced Chemical Workflows
Dicyclohexylmethanamine (CAS 19293-63-1): Structural Dynamics, Synthesis, and Applications in Advanced Chemical Workflows
Executive Summary & Chemical Identity
In advanced synthetic workflows and drug development, the selection of precise structural building blocks dictates the pharmacokinetic and stability profiles of the final compound. Dicyclohexylmethanamine (CAS 19293-63-1) is a highly sterically hindered primary amine that serves as a critical scaffold for introducing bulky, lipophilic, and three-dimensionally complex functional groups .
As a Senior Application Scientist, I frequently observe a critical nomenclature trap in literature and supplier databases: the conflation of Dicyclohexylmethanamine with N,N-Dicyclohexylmethylamine (CAS 7560-83-0) .
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CAS 19293-63-1 (Dicyclohexylmethanamine): Features a central methanamine core flanked by two bulky cyclohexyl rings [ (C6H11)2CH−NH2 ]. It acts as a sterically hindered primary nucleophile.
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CAS 7560-83-0 (N,N-Dicyclohexylmethylamine): A tertiary amine[ CH3−N(C6H11)2 ] used primarily as a non-nucleophilic base or polyurethane catalyst.
This guide focuses exclusively on the primary amine (CAS 19293-63-1), detailing its properties, self-validating synthetic protocols, and applications in modern chemistry.
Physicochemical Properties & Structural Analysis
The physical properties of dicyclohexylmethanamine are directly governed by its massive steric bulk and high degree of saturation.
| Property | Value |
| IUPAC Name | dicyclohexylmethanamine |
| CAS Number | 19293-63-1 |
| Molecular Formula | C13H25N |
| Molecular Weight | 195.34 g/mol |
| Topological Polar Surface Area (TPSA) | 26.0 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 1 |
| Rotatable Bonds | 2 |
| Physical State | Clear Liquid (at Room Temperature) |
Causality of Properties: The dual cyclohexyl rings create a massive steric shield around the primary amine. While this significantly reduces its reaction kinetics in standard amidation or alkylation reactions compared to unhindered amines (e.g., benzylamine), it imparts extraordinary proteolytic stability to the resulting amides. Furthermore, its exceptionally low TPSA (26.0 Ų) and high lipophilicity make it an excellent candidate for enhancing the membrane permeability of drug conjugates .
Synthetic Pathways & Mechanistic Logic
The Challenge of Steric Hindrance
Direct reductive amination of dicyclohexyl ketone with ammonia gas and a reducing agent is notoriously inefficient. The extreme steric bulk of the two cyclohexyl rings thermodynamically disfavors the formation of the intermediate imine. Consequently, the reducing agent prematurely reduces the unreacted ketone, yielding dicyclohexylmethanol as a major byproduct.
The Solution: Two-Step Oxime Reduction
To bypass this, a two-step oxime reduction protocol is the field-proven standard. Hydroxylamine is a smaller, more aggressive "alpha-effect" nucleophile that forces the formation of the ketoxime. Subsequent aggressive reduction with Lithium Aluminum Hydride ( LiAlH4 ) yields the primary amine.
Step-by-Step Methodology
Phase 1: Oximation
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Reagent Setup: Dissolve dicyclohexyl ketone (1.0 eq) in absolute ethanol (0.5 M concentration).
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Activation: Add hydroxylamine hydrochloride ( NH2OH⋅HCl , 1.5 eq) and pyridine (1.5 eq).
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Mechanistic Insight: Pyridine acts as an acid scavenger to liberate the free hydroxylamine base. Furthermore, it acts as a mild nucleophilic catalyst, activating the sterically hindered carbonyl for the nucleophilic attack.
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Reaction: Reflux the mixture for 4–6 hours, monitoring via TLC until the ketone is consumed.
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Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and water. Wash the organic layer with 1N HCl (to remove residual pyridine), dry over anhydrous MgSO4 , and evaporate to yield dicyclohexyl ketoxime.
Phase 2: Reduction & Fieser Quench (Self-Validating System)
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Reduction: Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere. Dropwise, add the dicyclohexyl ketoxime dissolved in THF. Reflux for 12 hours.
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Mechanistic Insight: Milder reducing agents (like NaBH4 ) cannot reduce sterically hindered oximes; the aggressive hydride delivery of LiAlH4 is mandatory.
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The Fieser Quench: Cool the reaction to 0 °C. For every x grams of LiAlH4 used, sequentially add:
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x mL of distilled water (dropwise, extreme caution).
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x mL of 15% aqueous NaOH.
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3x mL of distilled water.
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Mechanistic Insight: Direct quenching with water produces a gelatinous aluminum hydroxide ( Al(OH)3 ) gel that traps the product and causes severe emulsions. The Fieser method forces the formation of a crystalline, granular sodium aluminate salt that is easily filterable, ensuring maximum product recovery.
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Isolation: Filter the granular salts through a Celite pad, wash with THF, concentrate the filtrate, and purify via vacuum distillation to yield pure dicyclohexylmethanamine.
Fig 1: Two-step synthesis of dicyclohexylmethanamine via oxime reduction.
Applications in Drug Development & Materials Science
"Escape from Flatland"
In modern medicinal chemistry, relying on planar aromatic rings (like diphenylmethane) often leads to poor aqueous solubility and promiscuous off-target binding due to π−π stacking. By saturating these rings to cyclohexyl groups ( sp3 hybridized), the molecule gains 3D complexity . Dicyclohexylmethanamine is used as a bioisostere to introduce a highly lipophilic, yet 3D-complex, terminal group into a drug candidate, improving its overall pharmacokinetic profile.
Steric Shielding of Pharmacophores
When dicyclohexylmethanamine is conjugated to a carboxylic acid-bearing pharmacophore, the resulting amide bond is buried beneath the massive steric bulk of the two cyclohexyl rings. This structural feature physically blocks amidases and proteases from accessing the amide bond, drastically increasing the in vivo half-life of the compound.
Fig 2: Mechanism of steric shielding and bioavailability enhancement in drug design.
Safety, Handling, and Toxicity
As a primary amine with significant lipophilicity, dicyclohexylmethanamine rapidly penetrates biological membranes and is highly corrosive .
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GHS Classification: Danger.
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H314: Causes severe skin burns and eye damage.
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H335: May cause respiratory irritation.
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Handling Protocol: All synthetic steps involving this compound must be performed in a certified fume hood. Personal Protective Equipment (PPE) including a face shield, chemically resistant gloves (butyl rubber or heavy-duty nitrile), and a chemical apron are mandatory.
References
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Title: alpha-Cyclohexylcyclohexanemethanamine | C13H25N | CID 10774245 Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: N-Methyl dicyclohexylamine | C13H25N | CID 24210 Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 19293-63-1 | Dicyclohexylmethanamine Source: Capot Chemical URL: [Link]
